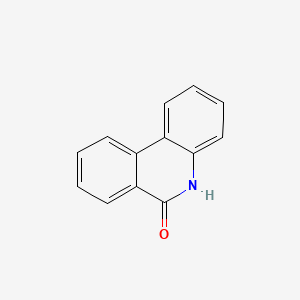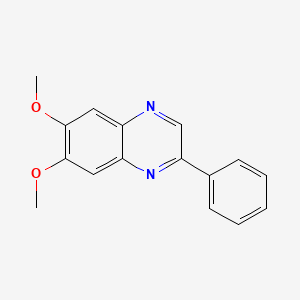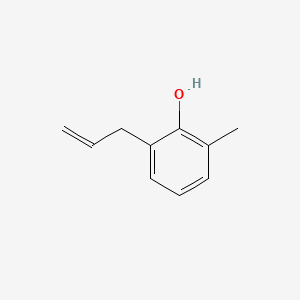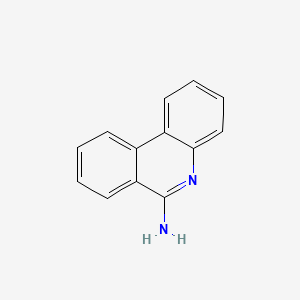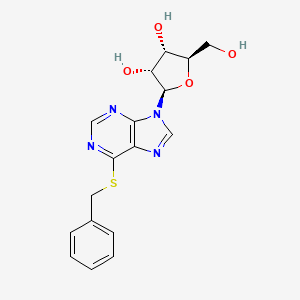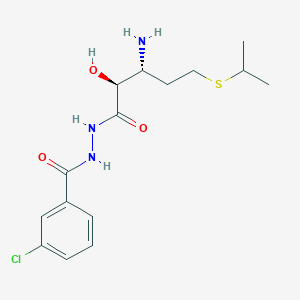
N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide
Descripción general
Descripción
The compound is a derivative of amino acids, which are the building blocks of proteins. It contains functional groups such as amine, hydroxyl, and sulfanyl .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve peptide synthesis or other organic synthesis methods .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and chiral centers .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions, including those typical of amines, alcohols, and sulfides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability could be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Electrochemical Properties and Pseudocapacitance Performance
N-benzoyl derivatives of isoleucine, including a compound similar to the specified hydrazide, were investigated for their impact on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. This research highlighted the significance of electron-donating groups in these derivatives for enhancing specific capacitance and cycle stability, which is crucial in supercapacitors (Kowsari et al., 2018).
Antimicrobial Activity
Compounds structurally related to the requested hydrazide, involving N-benzoyl derivatives of amino acids, have been synthesized and tested for antimicrobial activity. These studies have shown that certain compounds exhibit comparable activity against bacterial strains like S. aureus and E. coli, which underscores their potential in developing new antimicrobial agents (Khattab, 2005).
Antimycobacterial Activities
Research into similar compounds, such as hydroxyethylsulfonamides derived from amino acids, has revealed their effectiveness against M. tuberculosis, with specific derivatives showing promising biological activity. This indicates the potential use of these compounds in tuberculosis treatment (Moreth et al., 2014).
Synthesis and Characterization for Drug Design
The synthesis and characterization of related benzoyl-N-substituted amino compounds have been conducted, demonstrating their potential as templates for drug design. Their structural features and reactivity profiles make them suitable candidates for developing novel pharmaceuticals (Elgemeie et al., 2017).
Insecticidal Activities
Derivatives of acid hydrazide, which are structurally related to the specified hydrazide, have been studied for their insecticidal activity. These compounds showed higher larvicidal activity against certain strains, indicating their potential use in pest management programs (Ramadan et al., 2022).
HIV-Protease Assay Application
Related amino acid derivatives have been used in the development of chromogenic protease substrates for HIV-protease activity detection. This application is significant in the context of HIV research and drug development (Badalassi et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBVYIPUGPZRSX-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SCC[C@H]([C@@H](C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-((2S,3R)-3-Amino-2-hydroxy-5-(isopropylsulfanyl)pentanoyl)-N-3-chlorobenzoyl hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



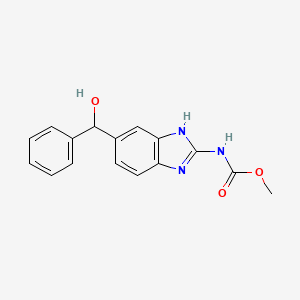
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)
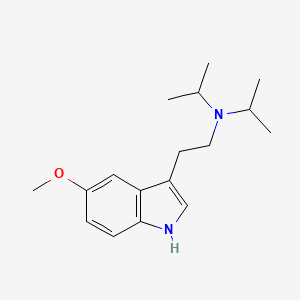
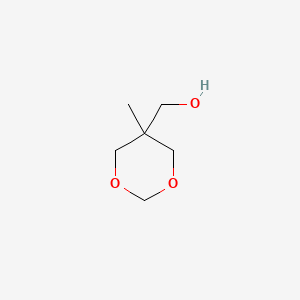
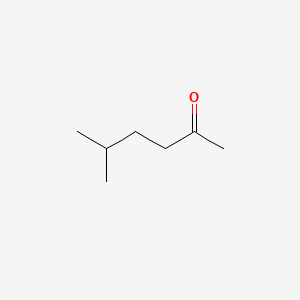

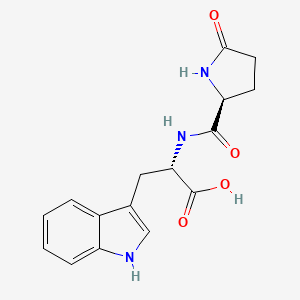
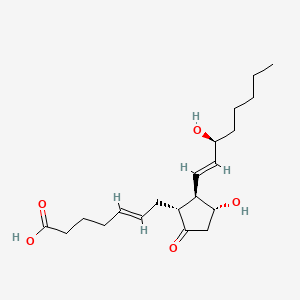
![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)
